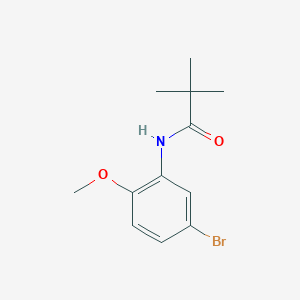
2-Bromo-4-(methoxymethyl)-1-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(methoxymethyl)-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8BrF3O. This compound is characterized by the presence of a bromine atom, a methoxymethyl group, and a trifluoromethyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(methoxymethyl)-1-(trifluoromethyl)benzene typically involves the bromination of 4-(methoxymethyl)-1-(trifluoromethyl)benzene. This can be achieved using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or carbon tetrachloride at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-(methoxymethyl)-1-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The trifluoromethyl group can be reduced to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include 4-(methoxymethyl)-1-(trifluoromethyl)aniline, 4-(methoxymethyl)-1-(trifluoromethyl)thiophenol, and 4-(methoxymethyl)-1-(trifluoromethyl)phenol.
Oxidation Reactions: Products include 4-(formylmethyl)-1-(trifluoromethyl)benzene and 4-(carboxymethyl)-1-(trifluoromethyl)benzene.
Reduction Reactions: Products include 4-(methoxymethyl)-1-(difluoromethyl)benzene and 4-(methoxymethyl)-1-(monofluoromethyl)benzene.
Applications De Recherche Scientifique
2-Bromo-4-(methoxymethyl)-1-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a building block for the development of new drugs with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-(methoxymethyl)-1-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The bromine atom and trifluoromethyl group can participate in electrophilic and nucleophilic reactions, respectively, leading to the formation of various intermediates. These intermediates can then interact with biological molecules such as proteins and nucleic acids, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)pyridine
- 2-Bromo-4-(trifluoromethyl)benzoic acid
- 2-Bromo-4-(trifluoromethyl)benzene
Uniqueness
2-Bromo-4-(methoxymethyl)-1-(trifluoromethyl)benzene is unique due to the presence of the methoxymethyl group, which imparts specific chemical properties and reactivity. This group can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it suitable for applications in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C9H8BrF3O |
|---|---|
Poids moléculaire |
269.06 g/mol |
Nom IUPAC |
2-bromo-4-(methoxymethyl)-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8BrF3O/c1-14-5-6-2-3-7(8(10)4-6)9(11,12)13/h2-4H,5H2,1H3 |
Clé InChI |
UPIUKOFAYNIXCY-UHFFFAOYSA-N |
SMILES canonique |
COCC1=CC(=C(C=C1)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


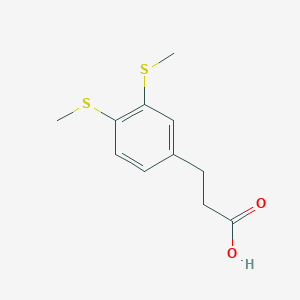
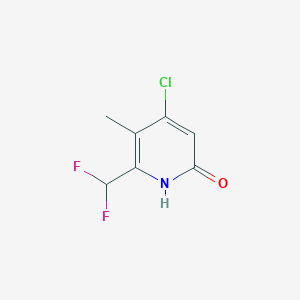
![4-(3-Azabicyclo[3.1.0]hexan-3-yl)benzaldehyde](/img/structure/B14776527.png)
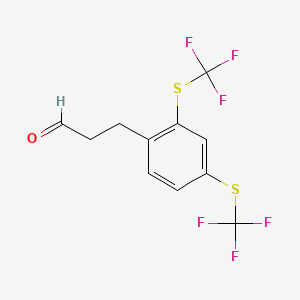
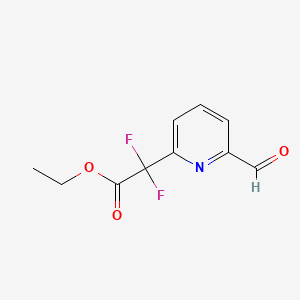
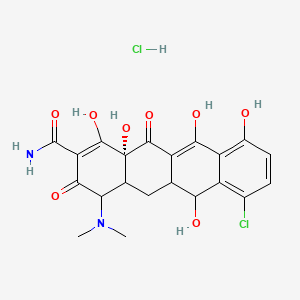
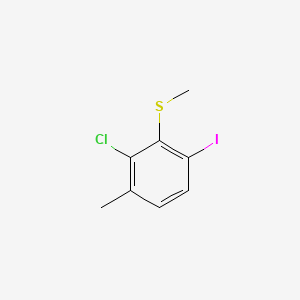



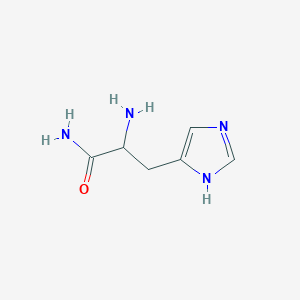
![2-amino-N-[(2-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14776585.png)
![(2,5-dioxopyrrolidin-1-yl) 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate](/img/structure/B14776602.png)
